molecular formula C13H20O2 B8564390 3-[(4-methoxyphenyl)methyl]pentan-3-ol

3-[(4-methoxyphenyl)methyl]pentan-3-ol

Cat. No.: B8564390
M. Wt: 208.30 g/mol
InChI Key: AHWUJTMIKBJGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methoxyphenyl)methyl]pentan-3-ol is a tertiary alcohol featuring a pentan-3-ol backbone substituted with a (4-methoxyphenyl)methyl group. While direct data on this compound are absent in the provided evidence, its structural analogs and related alcohols/aromatic derivatives offer insights into its likely physicochemical and functional characteristics. Such compounds are often intermediates in pharmaceuticals, fragrances, or polymer chemistry due to their stabilized tertiary alcohol structure and aromatic moieties .

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]pentan-3-ol

InChI

InChI=1S/C13H20O2/c1-4-13(14,5-2)10-11-6-8-12(15-3)9-7-11/h6-9,14H,4-5,10H2,1-3H3

InChI Key

AHWUJTMIKBJGKS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC1=CC=C(C=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-[(4-methoxyphenyl)methyl]pentan-3-ol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the synthesis of 3-[(4-methoxyphenyl)methyl]pentan-3-ol may involve catalytic hydrogenation of 4-methoxyacetophenone in the presence of a palladium or platinum catalyst. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-[(4-methoxyphenyl)methyl]pentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]pentan-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(±)-1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanol (CAS: Not specified)

  • Structure : Differs by a 4-hydroxy-3-methoxyphenyl substituent and a 4-methyl branch.
  • Key Differences : The additional hydroxyl group increases polarity and hydrogen-bonding capacity compared to the target compound. This enhances water solubility but may reduce lipid solubility, impacting bioavailability .
  • Synthesis : Prepared via methods involving epoxide intermediates or nucleophilic additions, as seen in related alcohol syntheses .

1-Phenyl-4-methyl-3-pentanol (CAS: 68426-07-3)

  • Structure : A phenyl group replaces the 4-methoxyphenylmethyl moiety.
  • Molecular weight is slightly lower (C₁₂H₁₈O vs. C₁₃H₂₀O₂ for the target compound) .
  • Applications : Used in fragrance formulations due to its aromatic character .

3-Methyl-1-pentanol (CAS: 589-35-5)

  • Structure : A simpler tertiary alcohol lacking aromatic substituents.
  • Key Differences: Lower molecular weight (C₆H₁₄O) and higher volatility (boiling point ~302.5 K) compared to aromatic analogs. Limited applications beyond solvent use .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Boiling Point (K) Solubility (Polarity) Key Functional Groups
3-[(4-Methoxyphenyl)methyl]pentan-3-ol* C₁₃H₂₀O₂ 208.30 ~400 (estimated) Moderate (aromatic) Tertiary alcohol, methoxy
(±)-1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanol C₁₃H₂₀O₃ 224.30 ~410 (estimated) High (hydroxyl) Tertiary alcohol, di-O-substituted phenyl
1-Phenyl-4-methyl-3-pentanol C₁₂H₁₈O 178.27 ~380 (estimated) Low (non-polar) Tertiary alcohol, phenyl
3-Methyl-3-pentanol C₆H₁₂O 100.16 302.5 Low (hydrophobic) Tertiary alcohol

*Estimated based on structural analogs.

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